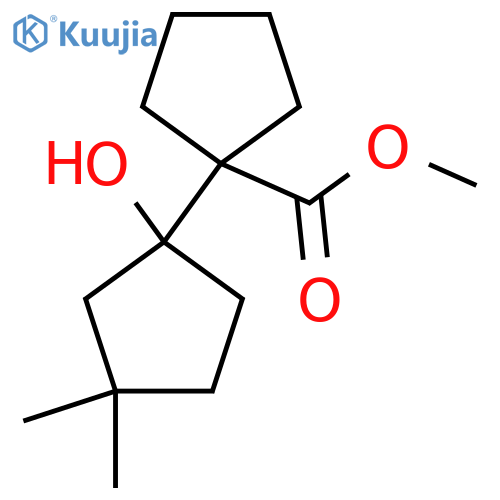

Cas no 2172529-56-3 (methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate)

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate

- 2172529-56-3

- EN300-1633380

-

- インチ: 1S/C14H24O3/c1-12(2)8-9-14(16,10-12)13(11(15)17-3)6-4-5-7-13/h16H,4-10H2,1-3H3

- InChIKey: LMVMOECDHCRFED-UHFFFAOYSA-N

- SMILES: OC1(CCC(C)(C)C1)C1(C(=O)OC)CCCC1

計算された属性

- 精确分子量: 240.17254462g/mol

- 同位素质量: 240.17254462g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 315

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.3

- トポロジー分子極性表面積: 46.5Ų

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1633380-1.0g |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate |

2172529-56-3 | 1g |

$1643.0 | 2023-06-05 | ||

| Enamine | EN300-1633380-250mg |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate |

2172529-56-3 | 250mg |

$906.0 | 2023-09-22 | ||

| Enamine | EN300-1633380-500mg |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate |

2172529-56-3 | 500mg |

$946.0 | 2023-09-22 | ||

| Enamine | EN300-1633380-5000mg |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate |

2172529-56-3 | 5000mg |

$2858.0 | 2023-09-22 | ||

| Enamine | EN300-1633380-5.0g |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate |

2172529-56-3 | 5g |

$4764.0 | 2023-06-05 | ||

| Enamine | EN300-1633380-10.0g |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate |

2172529-56-3 | 10g |

$7065.0 | 2023-06-05 | ||

| Enamine | EN300-1633380-100mg |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate |

2172529-56-3 | 100mg |

$867.0 | 2023-09-22 | ||

| Enamine | EN300-1633380-1000mg |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate |

2172529-56-3 | 1000mg |

$986.0 | 2023-09-22 | ||

| Enamine | EN300-1633380-50mg |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate |

2172529-56-3 | 50mg |

$827.0 | 2023-09-22 | ||

| Enamine | EN300-1633380-0.5g |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate |

2172529-56-3 | 0.5g |

$1577.0 | 2023-06-05 |

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate 関連文献

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylateに関する追加情報

Introduction to Methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate (CAS No. 2172529-56-3)

Methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate, a compound with the CAS number 2172529-56-3, is a complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its cyclopentane ring system, which is functionalized with both hydroxyl and ester groups. The unique structural features of this molecule make it a promising candidate for further investigation in drug discovery and molecular medicine.

The structural framework of Methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate consists of a cyclopentane ring substituted at the 1-position with a (1-hydroxy-3,3-dimethylcyclopentyl) group and at the 1-carboxylic acid position with a methyl ester. This configuration imparts distinct chemical properties that are of interest to researchers exploring novel therapeutic agents. The presence of both hydroxyl and ester functionalities provides multiple sites for chemical modification, making this compound a versatile scaffold for medicinal chemistry applications.

In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with inflammation, pain, and neurodegenerative diseases. The cyclopentane moiety is particularly noteworthy in this context, as it is commonly found in natural products and bioactive compounds known for their pharmacological properties. For instance, the structure of Methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate shares similarities with certain nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that have demonstrated efficacy in preclinical studies.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules. The ester group at the 1-carboxylic acid position can be readily hydrolyzed to yield the corresponding carboxylic acid, which can then be further functionalized through various chemical transformations. This flexibility allows chemists to explore diverse structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic profiles. Additionally, the hydroxyl group provides an opportunity for derivatization into ether or alcohol-based compounds, expanding the synthetic possibilities.

The stereochemistry of Methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate is also an important consideration in its development as a potential drug candidate. The presence of chiral centers in the (1-hydroxy-3,3-dimethylcyclopentyl) group necessitates careful control during synthesis to ensure the correct enantiomer or diastereomer is obtained. This is particularly relevant in pharmaceuticals, where the biological activity of a molecule can be highly dependent on its stereochemical configuration. Advanced synthetic techniques such as asymmetric catalysis and chiral resolution methods are being employed to achieve high enantiomeric purity.

Recent advancements in computational chemistry have also played a crucial role in understanding the potential biological activity of Methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate. Molecular modeling studies have been conducted to predict how this compound might interact with biological targets such as enzymes and receptors. These simulations provide valuable insights into binding affinities and potential side effects, helping researchers design more effective derivatives. Moreover, virtual screening techniques have been used to identify other molecules that might complement or enhance the activity of this compound.

In vitro and in vivo studies have begun to shed light on the biological properties of Methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate. Preliminary experiments suggest that this compound exhibits moderate activity in models relevant to inflammation and pain relief. However, further research is needed to fully characterize its pharmacological profile and assess its potential as a therapeutic agent. These studies often involve collaboration between chemists, biologists, and pharmacologists who work together to dissect the mechanisms of action and optimize drug-like properties.

The synthesis of Methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate represents an example of modern synthetic organic chemistry at its best. The use of sophisticated reaction sequences and protective group strategies allows for the construction of complex molecules with high precision. As synthetic methodologies continue to evolve, it is expected that new approaches will emerge for accessing structurally diverse derivatives of this compound. These advancements will undoubtedly contribute to the growing arsenal of tools available for drug discovery and development.

Looking ahead, Methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate holds promise as a versatile intermediate in pharmaceutical research. Its unique structural features offer opportunities for innovation across multiple disciplines within medicinal chemistry. By leveraging cutting-edge synthetic techniques and computational methods, researchers can explore new avenues for developing novel therapeutic agents that address unmet medical needs.

2172529-56-3 (methyl 1-(1-hydroxy-3,3-dimethylcyclopentyl)cyclopentane-1-carboxylate) Related Products

- 2171915-14-1(2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acid)

- 2171936-16-4(2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobutanoic acid)

- 1557302-43-8(3-(2,5-difluoro-4-methylphenyl)propanoic acid)

- 2229254-03-7((6-bromopyridin-3-yl)methanesulfonyl fluoride)

- 2973-09-3(1-Butyl-1H-pyrrole-2,5-dione)

- 14803-99-7(4-(1H-1,2,4-Triazol-3-yl)pyridine)

- 1804982-00-0(Methyl 4-(difluoromethyl)-3-iodopyridine-5-acetate)

- 1099656-48-0(rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol)

- 2169881-99-4((2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid)

- 2168180-13-8(5-(pyrimidin-5-yl)piperidine-3-carboxylic acid)